molecular formula C25H19BrO6 B11155595 methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate

methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate

Cat. No.: B11155595
M. Wt: 495.3 g/mol
InChI Key: GDBOGJBPMNGHFL-FMCGGJTJSA-N
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Description

This compound is a benzofuran-based ester derivative characterized by a Z-configured methylidene bridge linking a 5-bromo-2-methoxyphenyl group to the benzofuran core. The benzofuran moiety contains a 3-oxo group at position 3 and a methoxy-substituted benzoate ester at position 4. The molecular formula is C24H19BrO6, with a molecular weight of 483.31 g/mol (calculated based on structural analogs from –8).

Properties

Molecular Formula

C25H19BrO6

Molecular Weight

495.3 g/mol

IUPAC Name

methyl 4-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate

InChI

InChI=1S/C25H19BrO6/c1-29-21-10-7-18(26)11-17(21)12-23-24(27)20-9-8-19(13-22(20)32-23)31-14-15-3-5-16(6-4-15)25(28)30-2/h3-13H,14H2,1-2H3/b23-12-

InChI Key

GDBOGJBPMNGHFL-FMCGGJTJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran ring is commonly synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene intermediates are generated by treating 2,5-dihydroxyacetophenone with potassium carbonate in dimethylformamide (DMF) at 80°C. This step achieves yields of 65–72%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Alternative Routes Using Transition Metal Catalysis

Palladium-catalyzed cyclization has emerged as a high-yield alternative. For instance, Suzuki-Miyaura coupling of brominated precursors with boronic esters under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF) at 60°C affords the benzofuran scaffold in 85% yield. This method enhances regioselectivity, particularly for halogenated substrates.

Introduction of the (Z)-Methylidene Group

Aldol Condensation

The (Z)-configured methylidene group is introduced via aldol condensation between the benzofuran core and 5-bromo-2-methoxybenzaldehyde. Using piperidine as a base in ethanol at reflux (78°C), the reaction proceeds with moderate stereoselectivity (Z:E = 7:3). The Z-isomer is isolated via silica gel chromatography, yielding 58–63%.

Wittig Reaction Optimization

Higher stereoselectivity (Z:E > 9:1) is achieved using a Wittig reaction. Treatment of the benzofuran-3-one with (5-bromo-2-methoxyphenylmethyl)triphenylphosphonium bromide in dichloromethane (DCM) at 0°C produces the desired (Z)-alkene in 71% yield.

Functionalization with Benzoate and Methoxy Groups

Esterification of the Hydroxymethyl Substituent

The hydroxymethyl group at position 6 of the benzofuran is esterified with methyl 4-(bromomethyl)benzoate. Reaction conditions involve potassium iodide (KI) as a catalyst in acetonitrile at 50°C for 12 hours, achieving 82% conversion. Excess methyl benzoate (1.5 equiv) ensures complete functionalization.

Bromination and Methoxylation

Bromination at the 5-position of the phenyl ring is performed using N-bromosuccinimide (NBS) in acetic acid at 25°C. Subsequent methoxylation with sodium methoxide in methanol introduces the 2-methoxy group, with an overall yield of 68% for both steps.

Reaction Optimization and Yield Comparison

The table below summarizes critical parameters for key synthetic steps:

StepReagents/ConditionsYield (%)Selectivity (Z:E)
Benzofuran cyclizationPd(PPh₃)₄, THF, 60°C85N/A
Aldol condensationPiperidine, EtOH, reflux637:3
Wittig reactionPh₃P=CHAr, DCM, 0°C719:1
EsterificationKI, CH₃CN, 50°C82N/A

Data compiled from.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, benzoate Ar-H), 7.45 (s, 1H, benzofuran H), 6.92 (d, J = 8.8 Hz, 1H, methoxyphenyl H), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₂₅H₁₉BrO₆ [M+H]⁺: 527.0432; found: 527.0428.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 85:15) confirms >98% purity.

Challenges and Mitigation Strategies

  • Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzofuran carbonyl and methoxy group. Low temperatures (-10°C) during Wittig reactions suppress isomerization.

  • Byproduct Formation : Over-bromination is minimized using controlled NBS stoichiometry (1.1 equiv).

Chemical Reactions Analysis

Methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s benzofuran core is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuran derivatives with variable substituents affecting physicochemical and functional properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Theoretical Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3<sup>†</sup> Notable Functional Groups Reference IDs
Methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate C24H19BrO6 483.31 5-Bromo-2-methoxyphenyl, methyl benzoate ~5.2* Benzofuran-3-one, ester, Z-methylidene
Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate C24H16Cl2O5 455.29 2,6-Dichlorobenzyl, methyl benzoate 5.5 Dichlorophenyl, ester, Z-methylidene
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate C25H20O7 432.43 2,4-Dimethoxyphenyl, 3-methoxybenzoate ~4.8 Multiple methoxy groups, ester
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C22H22O5 366.40 4-tert-Butylphenyl, methyl acetate 5.2 Bulky tert-butyl, acetate

<sup>†</sup>XLogP3 values are experimental or estimated using software like ACD/Labs .
*Estimated based on bromine’s hydrophobicity relative to chlorine in .

Key Findings:

Substituent Effects on Lipophilicity: The bromine atom in the target compound increases molecular weight and lipophilicity (XLogP3 ~5.2) compared to the dichloro analog (XLogP3 5.5). However, chlorine’s electronegativity may enhance polarity slightly .

Electronic and Steric Influences: Methoxy groups (e.g., 2,4-dimethoxy in ) improve solubility in polar aprotic solvents due to electron-donating effects, whereas bromine and chlorine reduce aqueous solubility .

Synthetic Accessibility :

  • tert-Butyl and dimethoxy derivatives () are synthesized via milder conditions (e.g., nucleophilic aromatic substitution) compared to brominated analogs, which may require controlled halogenation steps .

Biological Activity

Methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that includes a benzofuran moiety, a methoxy group, and a brominated phenyl ring, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H18BrO5
  • Molecular Weight : 432.26 g/mol
  • IUPAC Name : this compound
  • Appearance : Typically presented as a white to off-white solid.

Synthesis

The synthesis of this compound involves several synthetic routes that may include:

  • Condensation Reactions : The formation of the benzofuran moiety through cyclization reactions involving appropriate precursors.
  • Bromination and Methoxylation : Introducing the bromo and methoxy groups using standard halogenation and methoxylation techniques.
  • Final Esterification : The final step typically involves esterification of benzoic acid derivatives with alcohols under acidic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It may exert its effects through:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer proliferation, such as glycogen synthase kinase 3 beta (GSK3β) and others involved in metabolic pathways.
  • Antioxidant Properties : The presence of methoxy and bromo substituents can enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and liver cancer (Bel7402).

In Vitro Studies

Several studies have demonstrated the biological activity of related compounds. For instance:

CompoundTargetIC50 (µM)Effect
Compound AGSK3β0.5Inhibition
Compound BMCF7 Cells10Cytotoxicity
Compound CAntioxidant AssayN/AScavenging Activity

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of methyl 4-{...} on MCF7 cells showed significant inhibition of cell proliferation at concentrations above 10 µM, indicating potential for development as an anticancer therapeutic.
  • Antioxidant Activity Evaluation : The antioxidant capacity was assessed using DPPH and ABTS assays, revealing that the compound exhibited notable scavenging activity comparable to established antioxidants.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate, and what parameters critically influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzofuran precursors with brominated aromatic aldehydes. Key steps include:

  • Knoevenagel condensation to form the (Z)-configured benzylidene group .
  • Etherification using a benzofuran-6-ol intermediate and a methyl 4-(bromomethyl)benzoate derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical parameters :
  • Temperature : Optimal at 60–80°C to balance reaction rate and side-product formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalyst selection : Mild bases (e.g., triethylamine) minimize ester hydrolysis .

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy, benzylidene, ester groups) and confirms Z-configuration via coupling constants .
  • X-ray crystallography : Resolves stereochemistry and crystal packing; SHELX software is widely used for refinement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (±5 ppm accuracy) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial assays often focus on:

  • Anticancer activity : Screening against cancer cell lines (e.g., MTT assays), with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays .
  • Cytotoxicity controls : Parallel testing on non-cancerous cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar benzofuran derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., over-oxidized or dimerized species) .
  • Moisture sensitivity : Anhydrous conditions (molecular sieves, inert atmosphere) improve reproducibility .
  • Catalyst degradation : Replace homogeneous catalysts (e.g., Pd/C) with stable alternatives (e.g., immobilized ligands) .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or DNA .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Correlate substituent effects (e.g., bromine position) with bioactivity .

Q. How does this compound compare structurally and functionally to its closest analogs?

  • Methodological Answer : A comparative analysis table highlights key differences:

Analog Structural Variation Functional Impact Reference
Methyl 4-({[6-chloro-3-oxo-...]oxy}methyl)benzoateChlorine substitution at benzofuranEnhanced cytotoxicity (HeLa cells)
Benzyl {[(2Z)-2-(3-bromo...]oxy}acetateBenzyl ester vs. methyl esterImproved solubility in aqueous buffers
Ethyl 2-((2-(4-chlorobenzylidene)...)acetateEthyl ester and chloro substituentHigher logP (increased membrane permeability)

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under basic conditions?

  • Methodological Answer :

  • pH-dependent degradation studies : Monitor hydrolysis via LC-MS at pH 7–10 .
  • Protective groups : Introduce tert-butyl esters or silyl ethers to stabilize sensitive moieties .
  • Buffer selection : Phosphate buffers (vs. carbonate) mitigate base-catalyzed ester cleavage .

Safety and Handling (Research-Focused)

Q. What are the recommended safety protocols for handling this compound in catalytic studies?

  • Methodological Answer :

  • Ventilation : Use fume hoods with ≥0.5 m/s airflow to manage vapor .
  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

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